



# Application Notes and Protocols for the Total Synthesis of Altromycin E Aglycone

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of the aglycone of **Altromycin E**. The synthesis was first reported by Fei and McDonald in 2005 and involves the construction of a tetracyclic pyrone core followed by the enantioselective installation of an epoxide-containing side chain.[1][2][3]

# **Synthetic Strategy Overview**

The total synthesis of **Altromycin E** aglycone (1) commences from a known naphthalene diester and proceeds through a common tetracyclic pyrone intermediate (3).[1] The synthetic approach can be broadly divided into two key stages:

- Construction of the Tetracyclic Pyrone Core: This involves a series of Claisen condensations and aromatization reactions to form an anthracene intermediate, followed by the annulation of the pyrone ring.[1]
- Installation of the Epoxide Side Chain: The tetracyclic pyrone is then functionalized to introduce the characteristic epoxide side-chain of the altromycin aglycone in an enantioselective manner.[1]

A visual representation of the overall synthetic workflow is provided below.





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Caption: Overall workflow for the total synthesis of **Altromycin E** aglycone.

## **Experimental Protocols**

The following sections detail the experimental procedures for the key steps in the synthesis of **Altromycin E** aglycone.

## **Annulation of the Pyrone Ring to form Intermediate 3**

This protocol describes the formation of the crucial tetracyclic pyrone intermediate (3) from the anthracene intermediate (13).[1]

#### Protocol:

- Deprotonation and Addition: To a solution of anthracene intermediate 13, add a suitable base to facilitate deprotonation. Subsequently, add 3-chloro-2,4-dienoate 14. This reaction yields a mixture of the desired product 15 and its (E)- and (Z)-isomers 16.[1] The reported ratio of 15 to 16E and 16Z is 2:1:1.[1]
- Saponification and Separation: The mixture from the previous step is subjected to saponification to yield the corresponding carboxylic acid 17. This acid can be readily separated from its isomers (18-E and 18-Z) by column chromatography.[1]
- Cyclization: Activate the carboxylic acid 17 using 1-chloro-N,N,2-trimethyl-1-propenylamine.
   This activation leads to a spontaneous cyclization to afford the tetracyclic pyrone 3.[1]
   Notably, the methoxymethyl (MOM) protecting group is lost during this pyrone closure step.
   [1]



#### Quantitative Data:

Step	Reactants	Reagents	Product	Yield
1	Anthracene (13)	3-chloro-2,4- dienoate (14)	Mixture of 15 and 16	Not specified
2	Mixture of 15 and 16	Base (for saponification)	Acid (17)	Not specified
3	Acid (17)	1-chloro-N,N,2- trimethyl-1- propenylamine	Tetracyclic Pyrone (3)	86%[1]

# Synthesis of Altromycin E Aglycone (1) from Intermediate 3

This section outlines the conversion of the common intermediate 3 into the final **Altromycin E** aglycone (1).[1]



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Caption: Key steps in the synthesis of **Altromycin E** aglycone from the common intermediate.

#### Protocol:

- Acetylation: The tetracyclic pyrone 3 is first converted to its 5-acetate derivative 19.[1]
- Enantioselective Dihydroxylation: The acetate derivative 19 is treated with AD-mix-β to yield the diol 20 with a reported enantiomeric ratio of 13:1.[1]
- Global Deprotection: All protecting groups are removed using aluminum trichloride (AlCl₃)
  and tert-butanethiol to give the anthrone tetraol 21.[1]



- One-Pot Partial Protection and Oxidation: The tetraol 21 undergoes a one-pot reaction sequence. First, it is treated with excess TIPSOTf and 2,6-lutidine to form a tris-TIPS ether. Subsequent addition of water and PhI(OAc)<sub>2</sub> selectively removes the aryl TIPS ethers, yielding the partially protected quinone 22.[1]
- Pivaloate Protection: The two aryl hydroxyl groups of 22 are protected as a bispivaloate ester to give 23.[1]
- Selective Deprotection: Removal of the TIPS protecting group from 23 is accompanied by the loss of the C5 pivaloate group, affording 24.[1]
- Mesylation and Epoxide Formation: The resulting compound 24 is converted to the
  bismesylate 25. Treatment of 25 with potassium carbonate in methanol facilitates an
  intramolecular S<sub>n</sub>2 displacement to form the epoxide ring, along with the methanolysis of the
  mesylate and pivaloate ester groups, to yield the final product, Altromycin E aglycone (1).[1]

#### Quantitative Data:

Step	Starting Material	Key Reagents	Product	Enantiomeri c Ratio	Yield
2	5-Acetate Derivative (19)	AD-mix-β	Diol (20)	13:1[1]	Not specified
3-8	Diol (20)	Multiple steps	Altromycin E Aglycone (1)	-	Not specified for individual steps

## Conclusion

The total synthesis of **Altromycin E** aglycone has been successfully achieved through a convergent strategy that relies on the construction of a common tetracyclic pyrone intermediate.[1][2][3] This intermediate allows for the efficient and enantioselective introduction of the epoxide-containing side chain, which is a key structural feature of the altromycin family of natural products.[1] The protocols and data presented here provide a comprehensive guide for



researchers interested in the synthesis of this and related compounds for further investigation in drug discovery and development.

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### References

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